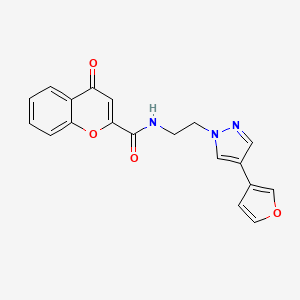

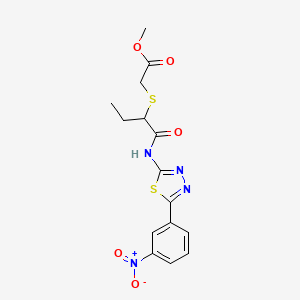

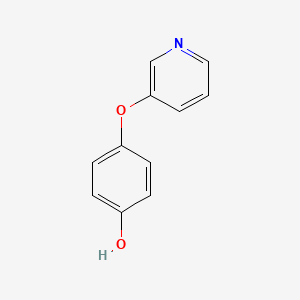

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2-oxoindoline . It has been synthesized and evaluated as an antitumor agent . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .

Synthesis Analysis

The compound has been synthesized through the catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides . This process was achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performed well over a broad scope of substrates, providing the synthetically useful adducts in high yields and excellent diastereoselectivities and moderate enantioselectivities .Molecular Structure Analysis

The molecular structure of the compound includes a 2-oxoindoline moiety . The compound is a part of a larger group of compounds that have been designed and synthesized as novel small molecules activating procaspase‑3 .Chemical Reactions Analysis

The compound has been involved in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene with azomethine ylides . This reaction was used for the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers .Wissenschaftliche Forschungsanwendungen

Polymer Semiconductors

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione derivatives have been used as electron-acceptor building blocks for polymer semiconductors. For instance, a copolymer of IBDF (a closely related derivative) and thiophene demonstrated stable electron transport performance in thin film transistors, suggesting potential applications in electronics (Yan, Sun, & Li, 2013).

Anticonvulsant Properties

Derivatives of this compound have been explored for their central nervous system (CNS) depressant activity and anticonvulsant properties. For example, a series of thiazolidin-4-one derivatives showed good CNS depressant activity and protection in seizure tests, indicating potential therapeutic uses in treating convulsions (Nikalje, Ansari, Bari, & Ugale, 2015).

Anticancer Potential

Certain novel derivatives of this compound have shown significant activity against various cancer cell lines. For instance, chromene-based hydrazones of this derivative displayed considerable activity against colon cancer and leukemia cell lines, suggesting potential in cancer therapy (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013).

Neurodegenerative Diseases

Research indicates potential applications in treating neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were found to be multitarget drugs with potential for symptomatic as well as disease‐modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Analgesic Activity

New derivatives of this compound were evaluated for their analgesic and anti-inflammatory effects. Some derivatives, such as benzylamide and 4-phenylpiperazinamide, showed significant analgesic activity, surpassing reference drugs in some tests (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Colorimetric Probes for Zn

Derivatives of this compound have been synthesized and studied as colorimetric probes for Zn, showing potential in chemical sensing applications (Shcherban, Kuleshova, Keda, Khilya, Gras, & Volovenko, 2022).

Zukünftige Richtungen

The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to the positive control PAC‑1, the first procaspase‑3 activating compound . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .

Eigenschaften

IUPAC Name |

7-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O3/c1-27-18-17(20(31)28(2)22(27)32)29(12-13-8-4-3-5-9-13)21(24-18)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJQJKOCSGSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)

![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)

![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)